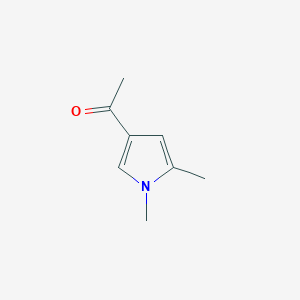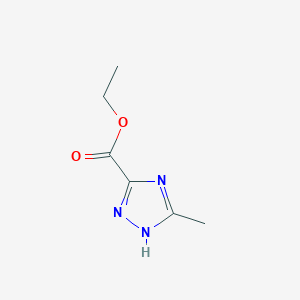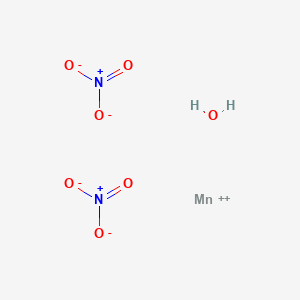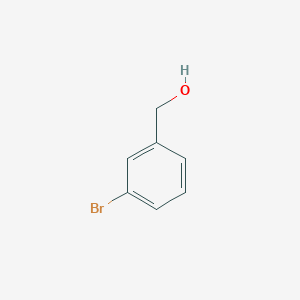
3-Bromobenzyl alcohol
Übersicht
Beschreibung
3-Bromobenzyl alcohol is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom ortho to the benzylic alcohol functionality. This structural feature imparts unique reactivity that allows for various transformations, making it a valuable building block in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of complex organic structures using 3-bromobenzyl alcohol as a starting material has been extensively studied. For instance, an efficient domino Pd-catalyzed transformation of ortho-bromobenzyl tertiary alcohols to chromenes has been reported, which proceeds via the formation of a palladacycle followed by intramolecular C-O bond formation . Additionally, a palladium-catalyzed benzannulation with o-bromobenzyl alcohols has been utilized for the construction of phenanthrene skeletons through sequential multiple carbon-carbon bond formations . These methods highlight the utility of 3-bromobenzyl alcohol in facilitating complex cyclization reactions to yield polycyclic aromatic hydrocarbons.
Molecular Structure Analysis
The molecular structure of compounds derived from 3-bromobenzyl alcohol has been characterized using various spectroscopic and computational techniques. For example, the synthesis and crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have been reported, with the molecular structure confirmed by X-ray single-crystal analysis and compared using Hartree–Fock and density functional theory calculations . These studies provide insights into the electronic and geometric parameters that govern the reactivity of bromobenzyl alcohol derivatives.
Chemical Reactions Analysis
3-Bromobenzyl alcohol participates in a variety of chemical reactions. It has been used as a novel annulating reagent for the synthesis of triphenylenes and phenanthrenes, involving deacetonative cross-coupling and sequential intramolecular cyclization catalyzed by a palladium complex . Furthermore, the oxidation of related compounds, such as 3,4-dimethoxybenzyl alcohol, has been studied, revealing insights into the mechanisms of enzymatic catalysis by ligninase . These studies demonstrate the broad applicability of bromobenzyl alcohols in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromobenzyl alcohol derivatives have been investigated to understand their behavior in various environments. For instance, the debenzylation of primary alcohols protected with benzyl groups using bromodimethylborane has been explored, showcasing the mild reaction conditions and the preservation of sensitive functional groups during the process . Additionally, the competitive molecular recognition of a bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds has been studied, revealing the importance of hydrogen bonding in the formation of supramolecular assemblies .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 3-Bromobenzyl alcohol is a chemical compound used in organic synthesis . It is often used as a reagent or building block in the creation of more complex molecules .
- Methods of Application or Experimental Procedures : One specific application of 3-Bromobenzyl alcohol is in the preparation of tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl ether . The exact procedures and technical details would depend on the specific synthesis being performed and can vary widely.
- Results or Outcomes : The outcomes of these reactions would be the successful synthesis of the desired compounds . Quantitative data or statistical analyses would depend on the specific experiment and are not provided in the sources I found.
Safety And Hazards
3-Bromobenzyl alcohol can cause skin irritation and serious eye irritation . It is harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNRRSWFBXQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166440 | |
| Record name | 3-Bromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl alcohol | |
CAS RN |
15852-73-0 | |
| Record name | 3-Bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

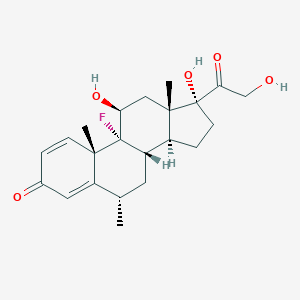
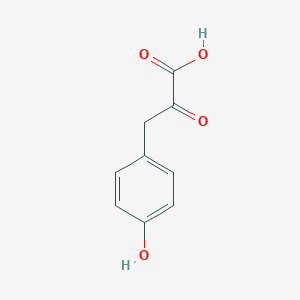
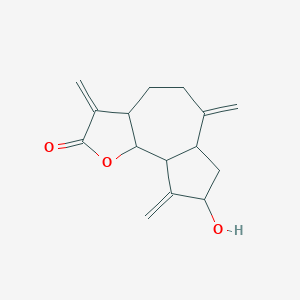
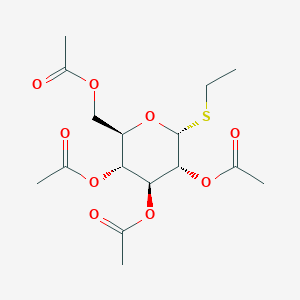
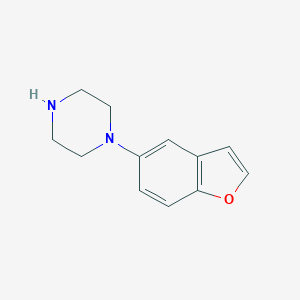
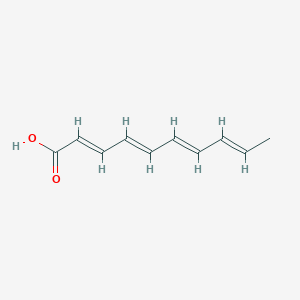
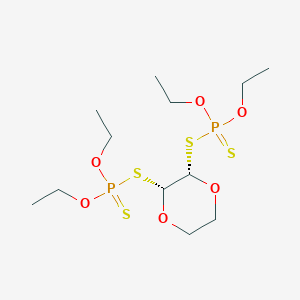
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
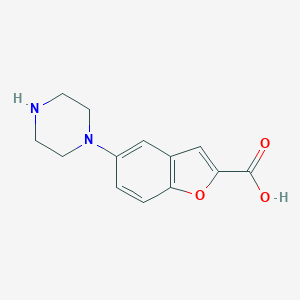
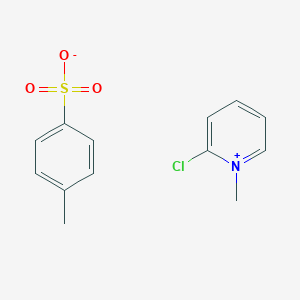
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
